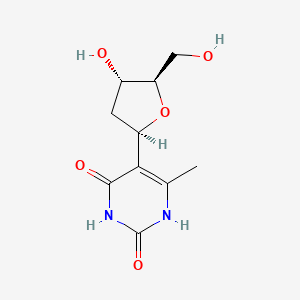

5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione is a complex organic molecule with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Tetrahydrofuran Ring: Starting with a suitable sugar derivative, such as ribose, the tetrahydrofuran ring is formed through cyclization reactions. This step often involves protecting groups to ensure selective reactions at desired positions.

Introduction of Hydroxyl and Hydroxymethyl Groups: The hydroxyl and hydroxymethyl groups are introduced through selective oxidation and reduction reactions. Common reagents include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like sodium borohydride.

Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately through condensation reactions involving urea and β-ketoesters. This intermediate is then coupled with the tetrahydrofuran derivative under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using reagents like Jones reagent or potassium permanganate.

Reduction: The compound can be reduced to form dihydro derivatives using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: Jones reagent, potassium permanganate.

Reduction: Sodium borohydride, palladium on carbon.

Substitution: N-bromosuccinimide, sodium hydride.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Dihydro derivatives.

Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione is studied for its role in nucleic acid analogs. It can be incorporated into DNA or RNA strands, providing insights into the mechanisms of genetic replication and transcription.

Medicine

Medically, this compound is investigated for its potential antiviral and anticancer properties. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development targeting viral infections and cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their efficacy as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of 5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with nucleic acids. It can inhibit the synthesis of DNA and RNA by acting as a chain terminator during replication and transcription processes. This inhibition is achieved through the incorporation of the compound into the growing nucleic acid chain, preventing further elongation.

Comparison with Similar Compounds

Similar Compounds

- 5-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide

- (2R,3S,4S,5R)-9-(3,4-dihydroxy-5-hydroxymethyl-tetrahydrofuran-2-yl)-6-(2-phenyl-cyclopropylamino)-9H-purine-2-carbonitrile

Uniqueness

Compared to similar compounds, 5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione stands out due to its specific structural features that allow for unique interactions with biological molecules. Its combination of a tetrahydrofuran ring with a pyrimidine ring provides a distinct set of chemical properties that can be exploited in various scientific and industrial applications.

This compound and its significance in multiple fields

Biological Activity

5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential biological significance. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H14N2O5, and it features a tetrahydrofuran ring linked to a pyrimidine moiety. The stereochemistry is defined by the presence of specific chiral centers, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O5 |

| Molecular Weight | 230.23 g/mol |

| IUPAC Name | This compound |

| SMILES | O[C@H]1C@HN=C(C=O)C(=O)NC2=C(N=C(C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. A study demonstrated that derivatives of this compound can inhibit viral replication in cell cultures. The mechanism involves interference with viral nucleic acid synthesis pathways.

Anticancer Activity

The compound has shown promise in anticancer studies. In vitro experiments using various cancer cell lines (e.g., HCT116 colorectal carcinoma cells) revealed that it induces apoptosis and inhibits cell proliferation. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in nucleotide synthesis.

- Cellular Uptake : Studies suggest that the compound’s uptake into cells is facilitated by nucleoside transporters.

Case Studies and Research Findings

-

Study on Antiviral Efficacy :

- Objective : Evaluate the antiviral activity against herpes simplex virus (HSV).

- Method : In vitro assays were conducted using Vero cells.

- Results : The compound reduced viral titers significantly at concentrations as low as 10 µM.

-

Anticancer Activity in Colorectal Cancer :

- Objective : Assess the cytotoxic effects on HCT116 cells.

- Method : MTT assay to measure cell viability post-treatment.

- Results : A dose-dependent decrease in cell viability was observed with IC50 values around 20 µM.

-

Mechanistic Insights :

- Objective : Understand the cellular mechanisms involved.

- Method : Western blot analysis for apoptosis markers.

- Results : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased anti-apoptotic proteins (e.g., Bcl-2).

Properties

IUPAC Name |

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-4-8(9(15)12-10(16)11-4)6-2-5(14)7(3-13)17-6/h5-7,13-14H,2-3H2,1H3,(H2,11,12,15,16)/t5-,6+,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPRGDXFMKNFGZ-RRKCRQDMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C2CC(C(O2)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)NC(=O)N1)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.